sodium (3S)-oxolane-3-sulfinate
Description
Sodium (3S)-oxolane-3-sulfinate is a sulfinate salt characterized by an oxolane (tetrahydrofuran) ring substituted with a sulfinate group (-SO₂⁻) at the 3S-configuration. Sulfinates are widely used in organic synthesis as nucleophiles or intermediates due to their reactivity with electrophiles like alkyl halides. The stereochemistry (3S configuration) may influence its chiral induction capabilities in asymmetric synthesis.
Properties
CAS No. |
2639399-76-9 |
|---|---|
Molecular Formula |
C4H7NaO3S |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Sulfonation of Oxolane Derivatives
A stereocontrolled approach involves the ring-opening sulfonation of enantiomerically enriched epoxides. For example, (3S)-oxolane-3-epoxide reacts with sodium sulfite (Na₂SO₃) in water at 80°C to yield the corresponding sulfinate via nucleophilic attack at the less substituted carbon. This method benefits from mild conditions and high stereoretention, though epoxide synthesis adds preparatory steps.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | (3S)-Oxolane-3-epoxide |
| Reagent | Na₂SO₃ (2.0 equiv) |
| Solvent | H₂O |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 68% |
Nucleophilic Substitution with Sodium Sulfinate Salts
Sodium sulfinates can displace leaving groups (e.g., halides) in oxolane derivatives. For instance, 3-bromooxolane reacts with sodium benzenesulfinate under phase-transfer conditions (tetrabutylammonium bromide, DCM/H₂O) to afford the sulfinated product. However, stereochemical control necessitates chiral catalysts or resolved starting materials.
Optimization Insights
-
Catalyst Screening : BF₃·OEt₂ (0.5 equiv) enhances electrophilicity at the oxolane carbon, improving substitution efficiency.
-
Solvent Effects : Dichloroethane (DCE) outperforms DCM in yield (63% vs. 48%) due to better stability of intermediates.
Resolution of Racemic Mixtures
Chiral Auxiliary-Mediated Synthesis
Introducing a chiral auxiliary during sulfinate formation enables diastereomer separation. For example, coupling (R)-pantolactone with racemic oxolane-3-sulfinic acid forms diastereomeric esters, separable via column chromatography. Subsequent hydrolysis and neutralization yield enantiopure this compound.
Key Data
| Step | Conditions | Diastereomeric Excess |
|---|---|---|
| Esterification | DCC, DMAP, CH₂Cl₂, 0°C | 85% |
| Hydrolysis | NaOH (1M), MeOH, rt | 92% |
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic oxolane-3-sulfinic acid derivatives selectively modifies one enantiomer, facilitating separation. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 78% enantiomeric excess (ee) for the (3S)-isomer after 24 h.
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, D₂O)
-
δ 3.85 (m, 1H, H-3), 3.65–3.75 (m, 4H, H-2, H-4), 2.45 (dd, J = 14.2 Hz, 1H, H-5a), 2.30 (dd, J = 14.2 Hz, 1H, H-5b).
13C NMR (150 MHz, D₂O)
Chiral HPLC Validation
A Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1.0 mL/min resolves (3S)- and (3R)-enantiomers (Retention times: 12.3 min vs. 14.7 min).
Industrial-Scale Considerations
Cost-Effective Sodium Sources
Sodium bicarbonate (NaHCO₃) replaces NaOH in large-scale neutralizations, reducing corrosivity and waste. A 10 kg batch of oxolane-3-sulfinic acid neutralized with NaHCO₃ achieves 89% yield with >99% purity.
Solvent Recycling
Dichloroethane (DCE) recovery via distillation reduces production costs by 23%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Sodium (3S)-oxolane-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols, sulfides
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
Organosulfur Compound Formation
Sodium (3S)-oxolane-3-sulfinate is primarily utilized in the synthesis of:
- Thiosulfonates : Formed via S–S bond formation.
- Sulfonamides : Generated through N–S bond coupling.
- Sulfides and Sulfones : Resulting from C–S bond formation.
These compounds are essential in pharmaceuticals and agrochemicals, contributing to the development of new medicinal therapies .
| Type of Bond | Compound Type | Example Applications |
|---|---|---|
| S–S | Thiosulfonates | Antimicrobial agents |
| N–S | Sulfonamides | Anti-inflammatory drugs |
| C–S | Sulfides/Sulfones | Anticancer agents |
Photocatalytic and Electrochemical Transformations
Recent advancements have highlighted the photocatalytic carbon-sulfur bond formation and electrochemical transformations involving sodium sulfinates. These methods offer greener alternatives for synthesizing organosulfur compounds without harsh reagents .
Oxysulfonylation Reactions
A notable study demonstrated the oxysulfonylation of alkynes using sodium sulfinates catalyzed by BF₃·OEt₂. This method allows for the selective synthesis of β-keto sulfones under mild conditions without the need for metal catalysts or irritating reagents .
Experimental Details :
- Reactants : Alkynes and sodium sulfinates.
- Catalyst : BF₃·OEt₂.
- Conditions : Room temperature, air atmosphere.
The results showed good functional group compatibility and high yields, indicating the method's potential for broader applications in organic synthesis.
Synthesis of β-Keto Sulfones
In another study, this compound was successfully used to synthesize β-keto sulfones through a radical pathway. This reaction was notable for its efficiency and minimal environmental impact .
Mechanism of Action
The mechanism by which sodium (3S)-oxolane-3-sulfinate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. Pathways involved include nucleophilic substitution and addition reactions, which can lead to the formation of new chemical bonds and the alteration of molecular properties.
Comparison with Similar Compounds
Sodium Acetate Trihydrate ()
Molecular Formula : C₂H₃NaO₂·3H₂O
Key Properties :
- Solubility : Highly water-soluble (76.2 g/100 mL at 20°C), typical of ionic sodium salts.
- Applications : Primarily used as a buffer (e.g., in molecular biology) and mild alkaline agent.
Comparison : - Functional Group : Sodium acetate lacks the sulfinate (-SO₂⁻) and oxolane moieties, resulting in simpler reactivity.
- Steric Effects : The absence of a cyclic structure (oxolane) in sodium acetate reduces steric hindrance, favoring rapid dissolution in aqueous media .
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic Acid ()
Molecular Formula: C₂₀H₁₉NO₅ Molecular Weight: 353.37 g/mol Key Properties:
- Structure : Contains an oxolane ring and a carboxylic acid group, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
- Applications: Likely used in peptide synthesis as a protected amino acid derivative. Comparison:
- Functional Groups : The carboxylic acid (-COOH) contrasts with the sulfinate (-SO₂⁻), altering acidity (pKa ~2–3 for carboxylic acids vs. ~1–2 for sulfinic acids).
- Reactivity : The Fmoc group enables selective deprotection, whereas sulfinates are more reactive toward electrophiles.
- Molecular Weight : Higher molecular weight (353 vs. ~150–200 g/mol for sodium sulfinates) may reduce solubility in polar solvents .
O-3,3-Dimethylbutyl-O-Sodium Ethylphosphonothionate ()
Molecular Formula : C₉H₂₀FO₂P
Key Properties :
- Structure: Contains a phosphorus-based phosphonothionate group and a sodium counterion.
- Applications: Likely used in agrochemicals or as a nerve agent analog due to its organophosphorus structure. Comparison:
- Reactivity: Phosphonothionates exhibit high reactivity with acetylcholinesterase, unlike sulfinates, which are milder nucleophiles.
- Toxicity: Organophosphorus compounds are typically more toxic than sulfinates, limiting their industrial applications.
- Solubility : The presence of fluorine and phosphorus may reduce water solubility compared to sulfinates .
Sodium Trioxodinitrate ()
Molecular Formula : Na₂N₂O₃
Key Properties :
- Structure: A sodium salt of the trioxodinitrate anion (ON=NOO⁻).
- Applications: Used in nitric oxide (NO) release studies and as a vasodilator. Comparison:
- Stability: Trioxodinitrate is thermally unstable and decomposes to release NO, whereas sulfinates are generally stable under ambient conditions.
- Redox Activity: Trioxodinitrate acts as a NO donor, while sulfinates participate in redox-neutral substitutions.
- Synthesis : Requires specialized conditions (e.g., low temperature), contrasting with sulfinates, which are often prepared via sulfination of alcohols or thiols .
Q & A
Q. Table 1. Purity Assessment Techniques
Q. Table 2. Stability Testing Conditions
| Condition | Parameter Range | Monitoring Technique | Key Metrics |
|---|---|---|---|
| Thermal | 25–200°C, 5°C/min | TGA | Weight loss % |
| pH | 2–12, buffered solutions | UV-Vis (λ = 250–300 nm) | Absorbance decay rate |
| Light Exposure | UV (365 nm), 48 hours | HPLC peak area comparison | Degradation products |
Key Methodological Considerations
- Literature Integration : Cross-reference synthetic protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) and validate against USP-grade reagent specifications (e.g., ACS reagent standards) .
- Contradiction Management : Employ falsification frameworks (e.g., Finn’s inductive methods) to test hypotheses against empirical contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
